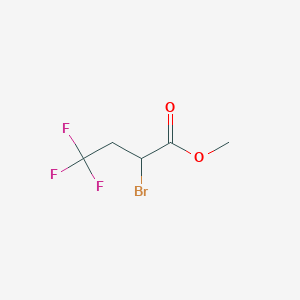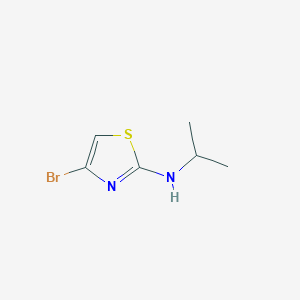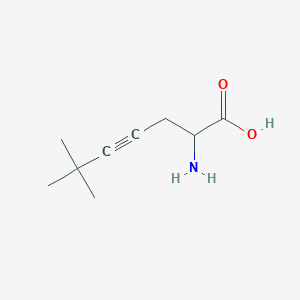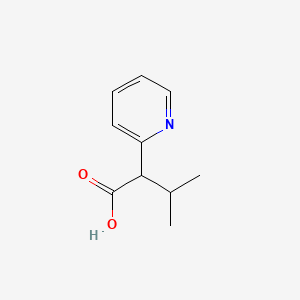![molecular formula C12H19NO B13075647 2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)
2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylamino)methylidene]spiro[44]nonan-1-one is a spirocyclic compound with a unique structure that includes a spiro atom connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one typically involves the reaction of a suitable ketone with a dimethylamino group under specific conditions. One common method includes the use of ethanol as a solvent and a cinchona-based amine catalyst to achieve high yields and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high purity and yield, possibly through continuous flow processes or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a more saturated spirocyclic compound.
Scientific Research Applications
2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: Its unique structure could be explored for potential therapeutic properties.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one involves its interaction with molecular targets through its spirocyclic structure. This interaction can affect various pathways, depending on the specific application. For example, in a biological context, it might bind to enzymes or receptors, altering their activity.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonan-2-one: Another spirocyclic compound with a similar core structure but different functional groups.
Spiro[imidazole-4,3’-quinolin]ones: Compounds with a spirocyclic structure that includes imidazole and quinoline rings.
Uniqueness
2-[(Dimethylamino)methylidene]spiro[44]nonan-1-one is unique due to its specific combination of a spirocyclic core and a dimethylamino group
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(3E)-3-(dimethylaminomethylidene)spiro[4.4]nonan-4-one |
InChI |
InChI=1S/C12H19NO/c1-13(2)9-10-5-8-12(11(10)14)6-3-4-7-12/h9H,3-8H2,1-2H3/b10-9+ |
InChI Key |
DSPGAXFFZURDSB-MDZDMXLPSA-N |
Isomeric SMILES |
CN(C)/C=C/1\CCC2(C1=O)CCCC2 |
Canonical SMILES |
CN(C)C=C1CCC2(C1=O)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


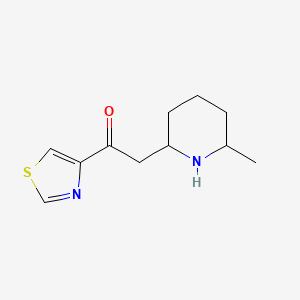
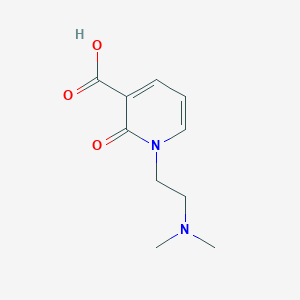
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
![4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13075594.png)
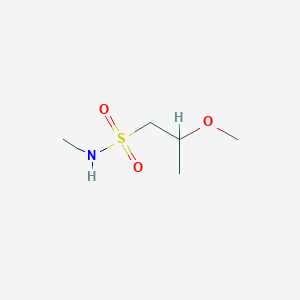

![4-[(Pentan-2-yl)amino]benzamide](/img/structure/B13075606.png)


